molecular formula C9H8Br2O2 B153948 Methyl 2-bromo-4-(bromomethyl)benzoate CAS No. 128577-48-0

Methyl 2-bromo-4-(bromomethyl)benzoate

Cat. No.: B153948
CAS No.: 128577-48-0
M. Wt: 307.97 g/mol
InChI Key: ZTDXOVAPGGNGSD-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-(bromomethyl)benzoate: is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of benzoic acid, where the aromatic ring is substituted with bromine atoms at the 2 and 4 positions, and a methyl ester group at the carboxyl position. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Methyl Benzoate: The synthesis of methyl 2-bromo-4-(bromomethyl)benzoate typically starts with methyl benzoate. The compound undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the desired positions on the aromatic ring.

    Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process involving the bromination of methyl benzoate followed by purification steps to isolate the desired product. .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 2-bromo-4-(bromomethyl)benzoate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can also participate in oxidation reactions to form corresponding carboxylic acids or reduction reactions to yield alcohol derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. .

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-(bromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the aromatic ring make it susceptible to nucleophilic attack, leading to the formation of various substituted derivatives. The ester group can also undergo hydrolysis to form the corresponding carboxylic acid, which can further participate in various chemical reactions .

Comparison with Similar Compounds

    Methyl 4-bromo-2-(bromomethyl)benzoate: This compound has a similar structure but with different positions of the bromine atoms on the aromatic ring.

    Methyl 4-(bromomethyl)benzoate: Lacks the second bromine atom at the 2-position, making it less reactive in certain substitution reactions.

    Methyl 2-bromobenzoate: Contains only one bromine atom at the 2-position, which affects its reactivity and applications.

Uniqueness: The presence of two bromine atoms at specific positions on the aromatic ring of methyl 2-bromo-4-(bromomethyl)benzoate makes it a versatile intermediate for various chemical transformations, providing unique reactivity compared to its similar compounds .

Properties

IUPAC Name

methyl 2-bromo-4-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDXOVAPGGNGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600131
Record name Methyl 2-bromo-4-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128577-48-0
Record name Methyl 2-bromo-4-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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